Isopropyl methyl-d3-ether
Overview
Description
Isopropyl methyl-d3-ether is an organic compound with the formula C4H7D3O . It belongs to the class of organic compounds known as ethers, which contain an sp3 hybridized oxygen between two alkyl groups .
Synthesis Analysis
Ethers, including Isopropyl methyl-d3-ether, are usually prepared from alcohols or their conjugate bases. One common procedure is the Williamson Ether Synthesis, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide . There are also video resources available that cover multiple methods to prepare ethers .
Molecular Structure Analysis
The molecular structure of Isopropyl methyl-d3-ether consists of 4 carbon atoms, 7 hydrogen atoms, 3 deuterium atoms (a non-radioactive isotope of hydrogen), and 1 oxygen atom . The three-carbon group is attached by the middle carbon atom, forming an isopropyl group. The one-carbon group is a methyl group .
Chemical Reactions Analysis
The most common reaction of ethers, including Isopropyl methyl-d3-ether, is the cleavage of the C–O bond by using strong acids. During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Physical And Chemical Properties Analysis
Isopropyl methyl-d3-ether is a colorless liquid . Ethers containing up to 3 carbon atoms are soluble in water, due to their hydrogen bond formation with water molecules .
Scientific Research Applications
Reactions with Perfluoroalkyl Ethers
Isopropyl alcohol (IPA) has been studied in its reactions with methyl perfluoroalkyl ether, showing significant stability and forming products at a rate of approximately 1 ppm per year at 20 °C. This research provides insight into the stability and reaction rates of isopropyl alcohol with ethers in various conditions, useful in industrial and engineering applications (Knachel et al., 2012).Synthesis of Various Ethers
Isopropyl tert-butyl ether (IPTBE) has been synthesized using a non-acid ionic liquid as a catalyst and dehydrator, achieving high conversion and selectivity. This method represents an innovative approach to ether synthesis, which is important in chemical manufacturing and industrial processes (Shi et al., 2003).Potential as a Substitute Fuel
Di-methyl ether (DME), closely related to isopropyl methyl-d3-ether, has been investigated as a substitute fuel in domestic appliances commonly fed with LPG. This research provides valuable insights into the application of ethers as alternative fuels, which can have significant environmental and economic benefits (Marchionna et al., 2008).Isopropylation of m-Cresol
Isopropylation of m-cresol with isopropyl alcohol over Al–MCM-41 molecular sieves has been studied, yielding various products. This research is relevant in the field of catalysis and chemical synthesis, providing insights into the isopropylation process, which is crucial in the production of fine chemicals and pharmaceuticals (Umamaheswari et al., 2002).As a Candidate Fuel for Engines
Di-methyl ether has been reviewed as a candidate fuel for compression-ignition engines, showing comparable output performance to diesel-fueled engines but with lower particulate emissions. This research is critical in the automotive and energy sectors, exploring sustainable and environmentally friendly alternatives to traditional fuels (Arcoumanis et al., 2008).In the Methanol-To-Hydrocarbons Reaction
Isobutene's reaction with methanol and DME has been studied, providing detailed mechanistic insights into the hydrogen-transfer reaction in the Methanol-To-Hydrocarbons process. This research is significant in the field of petrochemicals, contributing to the understanding of complex chemical processes (Martinez‐Espin et al., 2017).In the Carbonylation of Dimethyl Ether
Studies on the carbonylation of dimethyl ether over H-zeolites showed the formation of methyl acetate with high selectivity. This research aids in understanding catalytic processes important in chemical synthesis and industrial chemistry (Cheung et al., 2007).In Liquid-Liquid Equilibrium Measurement
Isopropyl ether has been used as an extractant in the separation of thioglycolic acid (TGA) from its aqueous mixture, demonstrating the application of ethers in separation processes, which is vital in chemical engineering and processing industries (Yan et al., 2018).Thermophysical Properties as Fuel Additive
The thermophysical properties of di-isopropyl ether (DIPE), considered as a potential fuel additive, have been researched. Understanding the thermophysical properties of such ethers is crucial in the development of efficient and sustainable fuel additives (Zhang et al., 2017).In Low-Temperature Ozonation Studies
Isopropyl alcohol and isopropyl methyl ether have been studied in low-temperature ozonation, contributing to the understanding of chemical reactions under specific conditions, which is important in environmental chemistry and industrial processes (Plesnicar et al., 2000).In Copolymerization with Fluorinated Acrylates
Copolymers of isopropenyl alkyl ethers with fluorinated acrylates have been synthesized, showing the influence of fluorine on their thermal, photochemical, and hydrolytic stability. This research is relevant in the field of polymer science, particularly in the development of materials with specific properties (Signori et al., 2006).Atmospheric Processing of Methyl-perfluoroheptene-ethers
The atmospheric processing and environmental impact of methyl-perfluoroheptene-ethers, related to isopropyl methyl-d3-ether, have been studied, highlighting the importance of understanding the atmospheric impact of commercial chemical compounds (Jubb et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-(trideuteriomethoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2)5-3/h4H,1-3H3/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGHERXMTMUMMV-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183590 | |
Record name | Isopropyl methyl-d3-ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl methyl-d3-ether | |
CAS RN |
29366-06-1 | |
Record name | Isopropyl methyl-d3-ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029366061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl methyl-d3-ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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